An In-depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide
An In-depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This whitepaper provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
Chemical Structure:

Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 184.157563 g/mol |
| Monoisotopic Mass | 184.157563 g/mol |
| Topological Polar Surface Area | 32.7 Ų |
| Heavy Atom Count | 13 |
| Complexity | 164 |
Note: These properties are computationally predicted and have not been experimentally verified.
Synthesis Methodology
A plausible synthetic route for N,N-Dimethyl-3-(piperidin-3-yl)propanamide involves the amidation of a suitable piperidine precursor. A detailed experimental protocol based on established amide synthesis reactions is proposed below.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 3-cyanopyridine, which is first reduced to 3-(aminomethyl)piperidine, followed by acylation with 3-chloropropionyl chloride and subsequent reaction with dimethylamine. A more direct approach, however, would be the reaction of 3-piperidinepropanenitrile with a methylating agent, followed by hydrolysis. A common and straightforward method is the reductive amination of a suitable aldehyde or ketone, or the acylation of a piperidine derivative.
A practical synthetic approach would involve the reaction of 3-piperidinepropanamide with a methylating agent or, more directly, the coupling of 3-(piperidin-3-yl)propanoic acid with dimethylamine.
Experimental Protocol: Amide Coupling Reaction
This protocol describes the synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide from N-Boc-3-(piperidin-3-yl)propanoic acid and dimethylamine, followed by deprotection.
Materials:
-
N-Boc-3-(piperidin-3-yl)propanoic acid
-
Dimethylamine (2M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 15 minutes.
-
Add dimethylamine (2M solution in THF, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
Spectroscopic Characterization (Predicted)
The following table summarizes the predicted spectroscopic data for N,N-Dimethyl-3-(piperidin-3-yl)propanamide based on its chemical structure.
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃) | δ ~3.0 (s, 6H, N(CH₃)₂), ~2.9-2.5 (m, 4H, piperidine CH₂), ~2.4 (t, 2H, CH₂C=O), ~1.8-1.2 (m, 7H, piperidine CH and CH₂) |
| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~58 (piperidine C2, C6), ~45 (piperidine C3), ~37 (N(CH₃)₂), ~35 (CH₂C=O), ~31 (piperidine C5), ~25 (piperidine C4), ~24 (CH₂CH₂C=O) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~2930, 2850 (C-H stretch), ~1640 (C=O stretch, tertiary amide) |
| Mass Spec. (ESI+) | m/z 185.16 [M+H]⁺ |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of N,N-Dimethyl-3-(piperidin-3-yl)propanamide has not been explicitly reported, the piperidine and propanamide moieties are present in numerous biologically active compounds. Piperidine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system. Propanamide structures are also found in compounds with diverse pharmacological effects, including analgesic and anti-inflammatory properties.[1]
Given these structural features, N,N-Dimethyl-3-(piperidin-3-yl)propanamide could potentially exhibit activity as a modulator of neurotransmitter receptors or ion channels. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological targets and pharmacological profile.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and a hypothetical signaling pathway it might modulate.
